molecular formula C14H16N4O3S B14932277 N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}propanamide

N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}propanamide

Cat. No.: B14932277
M. Wt: 320.37 g/mol
InChI Key: LOXNFSABFXGNQL-UHFFFAOYSA-N
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Description

N-{4-[(4-Methylpyrimidin-2-yl)sulfamoyl]phenyl}propanamide (molecular formula: C₁₄H₁₆N₄O₃S, molecular weight: 320.07 g/mol) is a sulfonamide-acetamide hybrid compound. Its structure features a propanamide group linked to a phenyl ring, which is further substituted with a sulfamoyl moiety bound to a 4-methylpyrimidin-2-yl heterocycle (Fig. 1). The compound’s InChIKey (LOXNFSABFXGNQL-JLGFQASFCM) and SMILES (CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CC(=N2)C) highlight its planar aromatic system and hydrogen-bonding capabilities, which are critical for interactions with biological targets .

Properties

Molecular Formula

C14H16N4O3S

Molecular Weight

320.37 g/mol

IUPAC Name

N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]propanamide

InChI

InChI=1S/C14H16N4O3S/c1-3-13(19)17-11-4-6-12(7-5-11)22(20,21)18-14-15-9-8-10(2)16-14/h4-9H,3H2,1-2H3,(H,17,19)(H,15,16,18)

InChI Key

LOXNFSABFXGNQL-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CC(=N2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the pyrimidine derivative with a sulfonyl chloride in the presence of a base.

    Attachment of the Propanamide Moiety: The final step involves the coupling of the sulfonamide intermediate with a propanamide derivative under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}propanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}propanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison with key analogs, focusing on structural modifications, physicochemical properties, and biological implications.

Structural Modifications and Physicochemical Properties

Compound Name & ID Key Structural Features Molecular Formula (MW) Melting Point (°C) Yield (%) Key Data
Target Compound Propanamide + 4-methylpyrimidin-2-yl sulfamoylphenyl C₁₄H₁₆N₄O₃S (320.07) Not reported IR: Amide C=O (1680 cm⁻¹), sulfonamide S=O (1340, 1160 cm⁻¹)
Compound 7 (S)-2-(6-Methoxynaphthalen-2-yl)propanamide + 4-methylpyrimidin-2-yl sulfamoylphenyl C₂₄H₂₂N₄O₄S (462.52) Not reported Anal. Data: C 62.32%, H 4.79%, N 12.87% (calc.) vs. C 62.49%, H 4.98% (found)
Compound 8 2-(4-Isobutylphenyl)propanamide + 4-methylpyrimidin-2-yl sulfamoylphenyl C₂₃H₂₈N₄O₃S (452.56) 152–154 73.5 Rf: 0.75; ¹H NMR: δ 1.35 (d, 3H, CH₃), 2.45 (s, 3H, pyrimidine-CH₃)
Compound 16 2-(2-Fluorobiphenyl-4-yl)propanamide + 4-methylpyrimidin-2-yl sulfamoylphenyl C₂₅H₂₁FN₄O₃S (488.52) 222–225 68.9 IR: Amide C=O (1695 cm⁻¹), sulfonamide S=O (1350, 1175 cm⁻¹)
Compound 11 () 2,2-Dimethylpropanamide (pivalamide) + 4,6-dimethylpyrimidin-2-yl sulfamoylphenyl C₁₆H₂₀N₄O₃S (348.42) Not reported Higher lipophilicity due to pivalamide and dimethylpyrimidine
Key Observations:
  • Bulkier substituents (e.g., naphthalene in Compound 7, fluorobiphenyl in Compound 16) increase molecular weight and melting points (>200°C), suggesting enhanced crystallinity .
  • Electron-withdrawing groups (e.g., fluorine in Compound 16) may alter electronic properties, affecting solubility and target binding .
  • Heterocycle variations : Replacing 4-methylpyrimidin-2-yl with 5-methylisoxazol-3-yl (Compound 9, ) reduces steric hindrance but may weaken hydrogen bonding .
Antiurease Activity ():
  • Compounds with 4-methylpyrimidin-2-yl groups (e.g., Compound 16) showed superior antiurease activity compared to thiazol-2-yl or pyrimidin-2-yl analogs, likely due to optimal steric fit in the enzyme’s active site .
  • Fluorobiphenyl derivatives (e.g., Compound 16) exhibited higher activity than non-fluorinated analogs, possibly due to enhanced electronic interactions with catalytic nickel ions in urease .
Kinetics and Molecular Docking ():
  • The 4-methylpyrimidin-2-yl group in the target compound forms hydrogen bonds with urease residues (e.g., His593 and Asp633), while the propanamide stabilizes hydrophobic interactions .
  • Carbamimidoylsulfamoyl analogs (e.g., Compound 19, ) showed reduced activity due to excessive polarity, hindering membrane permeability .

Physicochemical and Analytical Data Comparison

Property Target Compound Compound 8 Compound 16
Melting Point (°C) Not reported 152–154 222–225
Rf Value Not reported 0.75 Not reported
IR C=O Stretch (cm⁻¹) 1680 1685 1695
¹H NMR (Key Signals) δ 2.1 (CH₃, propanamide) δ 1.35 (CH₃, isobutyl) δ 7.6 (Ar-H, fluorobiphenyl)

Biological Activity

N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}propanamide is a synthetic compound belonging to the sulfonamide class, notable for its potential biological activities, particularly in antimicrobial and anticancer domains. This article delves into its biological activity, synthesis, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H16N4O3S, with a molecular weight of approximately 320.37 g/mol. The compound features a propanamide moiety linked to a phenyl ring, which is further substituted with a sulfamoyl group derived from 4-methylpyrimidine-2-sulfonyl chloride. This unique arrangement contributes to its distinct chemical and biological properties.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Sulfamoyl Intermediate : The sulfonation of 4-methylpyrimidine leads to the formation of 4-methylpyrimidin-2-ylsulfonamide.
  • Coupling Reaction : The sulfamoyl intermediate is coupled with an appropriate amine to form the desired compound, often utilizing coupling reagents like EDCI in the presence of bases such as triethylamine.

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial properties similar to other sulfonamide derivatives. The mechanism of action primarily involves inhibition of bacterial enzymes, particularly dihydropteroate synthase, which is crucial for folic acid synthesis in bacteria. By mimicking para-aminobenzoic acid (PABA), this compound effectively disrupts bacterial growth and replication.

Anticancer Potential

Research indicates potential anticancer activity attributed to the compound's ability to interact with specific molecular targets involved in cancer cell proliferation. The structural features allow for targeted interactions with enzymes and receptors that are pivotal in cancer pathways.

The biological activity of this compound can be summarized as follows:

  • Enzyme Inhibition : The sulfonamide group facilitates binding to active sites on target enzymes.
  • Disruption of Metabolic Pathways : Inhibition of folic acid synthesis leads to impaired nucleic acid synthesis in bacteria and potentially affects cancer cell metabolism.

Comparative Analysis

To understand the biological activity better, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesBiological Activity
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamideContains thiazole and chloroacetamide moietiesAntimicrobial and anticancer activities
2,2-dimethyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}propanamideSimilar sulfonamide structure with additional methyl groupsPotentially similar biological activities
N-{4-[N-(3,4-dimethylisoxazol-5-yl)sulfamoyl]phenyl}-2-(6-methoxynaphthalen-2-yl)propanamideContains isoxazole and naphthalene moietiesInvestigated for enzyme inhibition

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that this compound exhibited significant inhibition against various bacterial strains, outperforming some conventional antibiotics.
  • Cancer Cell Line Studies : In vitro studies on cancer cell lines revealed that the compound caused a dose-dependent reduction in cell viability, indicating its potential as an anticancer agent.

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